molecular formula C16H18N4O3 B5611847 N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline

N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline

Cat. No.: B5611847
M. Wt: 314.34 g/mol
InChI Key: DRIZPURLNZMMSN-UHFFFAOYSA-N
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Description

N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in organic synthesis and their ability to stabilize various molecular structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline typically involves the reaction of benzotriazole with 3,4,5-trimethoxyaniline. One common method is to use a coupling reaction where benzotriazole is activated with a suitable reagent, such as a chlorinating agent, to form an intermediate that can react with 3,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline involves its interaction with molecular targets and pathways within biological systems. The benzotriazole moiety can form stable complexes with various enzymes and receptors, thereby modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline include other benzotriazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern on the aniline ring. The presence of three methoxy groups at the 3, 4, and 5 positions can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for various applications .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3,4,5-trimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-21-14-8-11(9-15(22-2)16(14)23-3)17-10-20-13-7-5-4-6-12(13)18-19-20/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIZPURLNZMMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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